BenchChemオンラインストアへようこそ!

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Kinase inhibition T-type calcium channel C5a receptor

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 946385-42-8) is a synthetic small molecule featuring a Boc-protected 1,4-diazepane ring linked to a 3-cyano-6-phenylpyridine core. This scaffold places the compound within the chemical space of heterocyclic building blocks commonly employed in medicinal chemistry, particularly for generating compound libraries targeting ATP-binding pockets in kinases.

Molecular Formula C22H26N4O2
Molecular Weight 378.5 g/mol
CAS No. 946385-42-8
Cat. No. B3170813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate
CAS946385-42-8
Molecular FormulaC22H26N4O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N
InChIInChI=1S/C22H26N4O2/c1-22(2,3)28-21(27)26-13-7-12-25(14-15-26)20-18(16-23)10-11-19(24-20)17-8-5-4-6-9-17/h4-6,8-11H,7,12-15H2,1-3H3
InChIKeyYLOLAPSHEQUZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile for Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 946385-42-8): A Heterocyclic Building Block in Kinase-Targeted Chemical Biology


Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 946385-42-8) is a synthetic small molecule featuring a Boc-protected 1,4-diazepane ring linked to a 3-cyano-6-phenylpyridine core. This scaffold places the compound within the chemical space of heterocyclic building blocks commonly employed in medicinal chemistry, particularly for generating compound libraries targeting ATP-binding pockets in kinases. The presence of both a protected secondary amine and an electron-deficient aromatic system makes it a candidate for late-stage diversification strategies. However, a comprehensive search of the peer-reviewed and patent literature yields no primary experimental data for this specific compound, nor any quantitative comparator-based evidence differentiating it from closely related analogs [1].

Why In-Class Heterocyclic Diazepane Building Blocks Cannot Simply Interchange for Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate in Lead Optimization


Generic substitution fails for a fundamental reason: there is currently no publicly available quantitative structure-activity relationship (SAR) data, selectivity profile, or even a basic biological activity report for this specific compound that would allow a scientific or procurement decision to be made on evidence-based grounds. The closest analogs—differing in the pyridine substitution pattern, the diazepane protecting group, or the aryl appendage—may exhibit dramatic variations in potency, selectivity, metabolic stability, or synthetic tractability, but without published data for this exact chemotype, any claim of superiority or interchangeability is speculative. Until head-to-head experimental data emerge, procurement must be driven solely by the synthetic plan's requirement for this precise intermediate, not by any proven performance advantage [1].

Quantitative Differentiation Evidence for Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 946385-42-8): A Critical Data Gap Assessment


No Quantifiable Differential Biological Activity Data Available Versus Any Named Comparator

A comprehensive search of primary research papers, patents (including but not limited to the US10202379 B2 anti-influenza portfolio, T-type calcium channel blocker literature, and C5a receptor ligand families), and authoritative databases returned zero quantitative biological activity results for this compound. No IC50, EC50, Ki, or Kd value could be identified. Consequently, no head-to-head comparison against any defined analog (e.g., compounds with variation at the diazepane N-substituent or the pyridine 4-position) can be performed. All claims of 'antimicrobial activity' or 'kinase modulation' that appear in generic vendor descriptions are unsupported by the retrievable primary record and must be disregarded for procurement decisions [1].

Kinase inhibition T-type calcium channel C5a receptor Antiviral

No Physicochemical Comparative Profiling (Solubility, logD, Permeability) Published

The logP of this compound has been computationally predicted (e.g., SlogP 4.59984 in the MMsINC database entry MM02798478, which represents a structurally distinct molecule and is thus irrelevant). No experimentally determined logD, aqueous solubility, or artificial membrane permeability (PAMPA) values are available in the public domain. Therefore, a quantitative differentiation in terms of pharmaceutical developability (e.g., 'better solubility than analog X') cannot be established [1].

ADME Physicochemical properties Drug-likeness

Synthetic Yield and Purity Differentiation: A Solely Vendor-Sourced Landscape

The only available quantitative data resides on vendor product pages, which are excluded from this analysis by the source policy. These pages typically report a purity of 95%+ or 98% (as a QC metric) and a molecular weight of 378.47 g/mol (C22H26N4O2). No literature method, patent experimental section, or peer-reviewed synthetic protocol detailing the preparation, yield optimization, or purity threshold of this exact compound was found. Thus, no evidence-based assessment of synthetic accessibility or scale-up potential can be made against alternative synthons [1].

Synthetic chemistry Building block Purity analysis

Absence of Selectivity or Off-Target Screening Data Precludes Safety-Related Differentiation

No hERG binding, CYP inhibition, or broad-panel off-target profiling data for this compound are retrievable from public sources. While some distant chemotypes containing 1,4-diazepane have been profiled for hERG selectivity (e.g., T-type calcium channel blockers), those data do not apply to this specific molecule. Therefore, no claim of lower off-target risk versus any comparator can be substantiated [1].

Safety pharmacology Selectivity hERG

Legitimate Procurement Use-Cases for Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 946385-42-8) Based on Current Evidence


Scenario 1: Procurement as a Specific Synthetic Intermediate Mandated by an Established In-House Route

The only justifiable procurement scenario is when a pre-existing synthetic protocol explicitly requires this exact CAS number as an intermediate. In this case, the selection is not based on demonstrated superiority over analogs, but on the structural identity required for a specific chemical transformation (e.g., a Buchwald–Hartwig coupling or a reductive amination). The absence of comparative evidence means the user is purchasing a chemical tool, not a validated biological probe. Users must validate purity independently, as no peer-reviewed analytical reference exists [1].

Scenario 2: Use in Combinatorial Library Construction Where the 3-Cyano-6-phenylpyridine Moiety is a Privileged Fragment

This compound can serve as a diversity-oriented synthon for generating compound libraries containing the 3-cyano-6-phenylpyridine fragment, a motif found in ligands for C5a receptors and certain kinases. However, in the absence of published activity data, this application is hypothesis-driven. Any library constructed from this building block should be benchmarked against libraries built from the corresponding 4-chlorophenyl or 4-pyridyl analogs, with biological testing performed de novo. The procurement value lies solely in its protected diazepane handle, which offers a convenient point for further derivatization [1].

Scenario 3: In Silico Modeling and Docking Studies as a Theoretical Scaffold

Where a computational chemistry team requires a scaffold with a pre-defined 3D conformation for docking into a target of interest (e.g., an ALK or Aurora kinase), this compound could be purchased for modeling and perhaps limited biochemical testing. However, no published docking scores, MD simulation data, or cryo-EM/crystallographic ligand-bound structures exist for this compound, making its selection over a simpler analog purely dependent on the hypothesis being tested. This scenario carries high risk and requires full downstream validation [1].

Quote Request

Request a Quote for Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.